Melanotan II is a synthetic cyclic heptapeptide that mimics the action of alpha-melanocyte-stimulating hormone, primarily known for its ability to stimulate melanin production in the skin. This property makes it a potential candidate for use in tanning and protecting against ultraviolet radiation, which can lead to skin cancer. Melanotan II is classified as a melanocortin receptor agonist, specifically targeting melanocortin receptors to induce pigmentation and other physiological effects associated with the natural hormone.
The compound was developed as an analog of alpha-melanocyte-stimulating hormone, which is produced by the pituitary gland and plays a crucial role in regulating skin pigmentation. Melanotan II is classified under cyclic peptides and is notable for its resistance to enzymatic degradation, making it more stable than its natural counterpart. Its classification as a melanocortin receptor agonist positions it within a broader category of compounds that interact with melanocortin receptors, which are involved in various physiological functions including energy homeostasis and immune response.
The synthesis of Melanotan II has been achieved through various methods, most notably solid-phase peptide synthesis and solution-phase synthesis. The first successful solution-phase synthesis was reported to involve a twelve-step process yielding Melanotan II with over 90% purity. This method utilized a combination of carbodiimide-mediated lactamization and careful protection of amino acid side chains to facilitate cyclization without extensive purification steps .
In solid-phase synthesis, techniques such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry have been employed, allowing for the sequential addition of protected amino acids on a resin support. This method simplifies purification processes and enhances yield efficiency . The synthesis typically involves coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) to promote effective coupling reactions.
Melanotan II has a molecular formula of C_14H_19N_3O_3 and a molecular weight of approximately 289.32 g/mol. The structure features a cyclic arrangement that includes several key amino acids: L-tyrosine, L-lysine, L-arginine, L-aspartic acid, L-tryptophan, and N-acetyl-norleucine. The cyclic nature of the peptide enhances its stability compared to linear peptides.
The structure can be represented as follows:
This configuration allows for optimal interaction with melanocortin receptors.
The key reactions involved in synthesizing Melanotan II include:
Melanotan II exerts its effects by binding to melanocortin receptors (specifically MC1R), leading to increased production of eumelanin in melanocytes. This process not only darkens the skin but also enhances photoprotection against ultraviolet radiation. The activation of these receptors triggers signaling pathways that result in increased melanin synthesis, providing a protective effect against DNA damage caused by UV exposure.
Data from studies indicate that Melanotan II has a high affinity for melanocortin receptors, which correlates with its potent tanning effects compared to other analogs .
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to characterize purity and confirm identity during synthesis .
Melanotan II has garnered interest primarily in dermatology for its potential applications in:
Additionally, ongoing research explores its effects on appetite regulation and sexual function due to its interaction with other melanocortin receptors beyond MC1R .
The development of Melanotan II (MT-II) originated from foundational research into α-melanocyte-stimulating hormone (α-MSH), a tridecapeptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) that regulates skin pigmentation via melanocortin-1 receptor (MC1R) activation. Early 1960s research revealed α-MSH's role in melanogenesis and sexual arousal in animal models, but its therapeutic potential was limited by poor metabolic stability (half-life ~10 minutes) and susceptibility to enzymatic degradation [1] [5]. In the 1980s, scientists at the University of Arizona led by Victor Hruby initiated a rational design program to create stabilized analogs. Their approach focused on identifying the minimal "message sequence" (His-Phe-Arg-Trp) responsible for biological activity and engineering conformational constraints to enhance receptor binding affinity and resistance to proteolysis [1] [9]. This targeted design philosophy represented a shift from native hormone replacement to engineered peptidomimetics.
The synthesis of Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) presents challenges due to its cyclic heptapeptide structure featuring a lactam bridge between Asp⁵ and Lys¹⁰. Initial solid-phase syntheses employed Fmoc tactics:
Solution-phase synthesis offered scalability advantages:
Table 1: Key Synthetic Approaches to Melanotan II
Method | Cyclization Strategy | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Solid-phase (Boc) | On-resin with PyBOP | 55-60% | High yield, automated compatible | HF cleavage, low resin loading |
Solid-phase (Fmoc) | Solution-phase post-cleavage | 30% | Avoids HF | Lower yield, purification issues |
Solution-phase | DCC/HOBt in DMF | 31% | Scalable, cost-effective reagents | Multi-step (12 steps) |
Melanotan II emerged as a successor to Melanotan I (afamelanotide), a linear [Nle⁴,D-Phe⁷]-α-MSH analog focusing primarily on MC1R activation for photoprotection. Key structural innovations in MT-II enhanced functionality:
These modifications yielded a potent, non-selective melanocortin receptor agonist binding MC1R, MC3R, MC4R, and MC5R. While Melanotan I (FDA-approved for erythropoietic protoporphyria) primarily activates MC1R, MT-II's MC3/4R agonism confers additional biological activities, including pro-erectile effects and metabolic modulation [1] [4] [8]. The discovery that MT-II metabolites (e.g., bremelanotide) retained MC4R activity further spurred drug development [4].
The commercialization history of Melanotan II reflects complex patent disputes and shifting therapeutic applications:
Despite abandoned clinical pathways, unregulated MT-II proliferated online as a "research chemical," sold illegally for tanning and bodybuilding. By 2025, the global illicit market was valued at $603 million, driven by social media promotion and generic nasal sprays [6] [10]. Regulatory agencies (FDA, MHRA, TGA) consistently issued warnings against use due to lack of quality control and pharmacological assessment [1] [6] [8].
Table 2: Key Events in Melanotan II Commercialization
Year | Event | Entities Involved | Outcome |
---|---|---|---|
1980s | Patent filings for α-MSH analogs | University of Arizona | Foundation of Melanotan I/II IP |
1996 | Melanotan I licensed for tanning | Competitive Technologies → Epitan | Phase III trials initiated |
1998 | Melanotan II licensed for sexual dysfunction | Competitive Technologies → Palatin | Clinical development commenced |
2000 | Palatin halts MT-II development | Palatin Technologies | Shift to bremelanotide (PT-141) |
2003 | Patent infringement lawsuit filed | Competitive Technologies vs. Palatin | Claims bremelanotide derived from MT-II |
2008 | Lawsuit settlement | Competitive Technologies/Palatin | Palatin retains bremelanotide rights |
2010s | Online proliferation as "tanning peptide" | Illicit suppliers | Global warnings from regulatory agencies |
2019 | FDA approves afamelanotide (Melanotan I derivative) | Clinuvel | For erythropoietic protoporphyria |
2025 | Illicit market valuation at $603 million | Diverse underground suppliers | CAGR of 6.3% projected (2025-2033) |
Structural Representations of Key Analogs
α-MSH: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ Afamelanotide: Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ (Linear) Melanotan II: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ (Cyclic lactam) Bremelanotide: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp]-COOH (Tetrapeptide metabolite)
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: